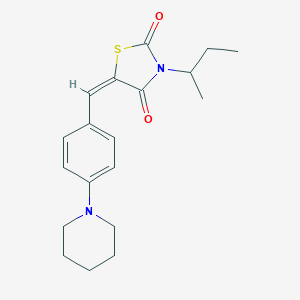![molecular formula C19H10BrCl2N3O2S B306324 (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B306324.png)
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as BRD-9876, is a novel small molecule inhibitor of the protein-protein interaction between bromodomain-containing protein 4 (BRD4) and acetylated lysine residues on histones. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the epigenetic regulation of gene expression. BRD4 has been implicated in a wide range of diseases, including cancer, inflammation, and cardiovascular disease. In
作用機序
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione inhibits the interaction between BRD4 and acetylated lysine residues on histones, which is critical for the recruitment of transcriptional co-activators and the regulation of gene expression. By inhibiting this interaction, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can modulate the expression of genes involved in a wide range of biological processes, including cell proliferation, differentiation, and survival.
Biochemical and physiological effects:
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and sensitize cells to chemotherapy and radiation therapy. Inflammatory cells treated with (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione show reduced cytokine and chemokine production, and reduced recruitment of immune cells to sites of inflammation. In mouse models of atherosclerosis, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to reduce plaque size and improve plaque stability.
実験室実験の利点と制限
The advantages of using (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments include its high potency and selectivity for BRD4, its ability to modulate gene expression in a wide range of biological processes, and its suitability for use in in vitro and in vivo assays. The limitations of using (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity in vivo.
将来の方向性
There are several future directions for the research and development of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione. One area of focus is the optimization of the synthesis method to improve yield, purity, and scalability. Another area of focus is the identification of biomarkers that can predict response to (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione treatment in cancer and inflammatory diseases. Additionally, the combination of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione with other targeted therapies, such as immune checkpoint inhibitors or kinase inhibitors, is an area of active investigation. Finally, the development of more potent and selective BRD4 inhibitors is an area of ongoing research, with the potential to improve the efficacy and safety of these drugs.
合成法
The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione was first reported in 2018 by researchers at the University of Oxford. The synthesis involves a multistep process that includes the reaction of 5-bromo-1H-indole-3-carbaldehyde with 2,3-dichlorobenzoyl isothiocyanate to form the intermediate compound, which is then reacted with 1,3-dimethyl-2-thiourea to yield (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione. The final product is obtained in high yield and purity, making it suitable for use in biological assays.
科学的研究の応用
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to be a potent and selective inhibitor of BRD4 in vitro and in vivo. It has been used in a variety of scientific research applications, including studies of cancer, inflammation, and cardiovascular disease. In cancer research, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to inhibit the growth of a wide range of cancer cell lines, including acute myeloid leukemia, non-small cell lung cancer, and triple-negative breast cancer. Inflammation research has shown that (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In cardiovascular disease research, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to reduce atherosclerosis in mouse models.
特性
製品名 |
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
|---|---|
分子式 |
C19H10BrCl2N3O2S |
分子量 |
495.2 g/mol |
IUPAC名 |
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H10BrCl2N3O2S/c20-10-4-5-14-11(7-10)9(8-23-14)6-12-17(26)24-19(28)25(18(12)27)15-3-1-2-13(21)16(15)22/h1-8,23H,(H,24,26,28)/b12-6+ |
InChIキー |
CPLCMKOOUAPOOJ-WUXMJOGZSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)/C(=C/C3=CNC4=C3C=C(C=C4)Br)/C(=O)NC2=S |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)C(=O)NC2=S |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)C(=O)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306241.png)
![ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306242.png)
![3-(5-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B306247.png)
![ethyl 2-[(5E)-2,4-dioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306249.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(butan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B306251.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B306253.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)

![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)